Chamigrenal
Overview
Description
Chamigrenal is a sesquiterpenoid compound isolated from the fruits of Schisandra chinensis. It is known for its anti-inflammatory properties and platelet-activating factor antagonistic activity . This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions and diseases related to platelet aggregation .
Mechanism of Action
Target of Action
Chamigrenal, a natural product extracted from the fruits of Schisandra sphenanthera , has been found to show antagonistic activity against Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . This compound also appears to interact with GABA receptors, potentially ameliorating the perturbed functioning of these receptors due to brain hyperactivity .
Mode of Action
It is known to exhibit paf antagonistic activity . As a PAF antagonist, this compound likely binds to PAF receptors, preventing PAF from exerting its effects, thus modulating immune response and inflammation. In the context of GABA receptors, this compound may enhance the inhibitory effects of GABA, thereby reducing neuronal excitability .
Biochemical Pathways
Given its role as a PAF antagonist, it is likely involved in modulating the biochemical pathways associated with immune response and inflammation
Result of Action
This compound’s antagonistic action against PAF can lead to a reduction in platelet aggregation and degranulation, potentially modulating immune response and inflammation . When interacting with GABA receptors, this compound may help reduce neuronal excitability, which could be beneficial in the treatment of conditions like anxiety disorders .
Biochemical Analysis
Biochemical Properties
Chamigrenal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cellular signaling, modulating their activity and influencing downstream effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . It also affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby reducing the production of reactive oxygen species . This inhibition leads to a cascade of molecular events that result in the upregulation of antioxidant genes and proteins, enhancing the cell’s defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as enhanced antioxidant activity and reduced oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to accumulate in certain tissues, particularly those involved in detoxification and antioxidant defense . The localization of this compound within these tissues enhances its ability to exert its biochemical effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the mitochondria and the endoplasmic reticulum . This subcellular localization is crucial for its activity, as it allows this compound to interact with key enzymes and proteins involved in oxidative stress and antioxidant defense. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chamigrenal can be synthesized through various methods. One approach involves the extraction of Schisandra chinensis using supercritical carbon dioxide to obtain this compound in its pure form . Another method includes the use of spectroscopic data and comparison with available literature to identify and isolate this compound from natural sources .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Schisandra chinensis fruits using environmentally friendly methods such as supercritical carbon dioxide extraction. This method is preferred due to its efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chamigrenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities .
Scientific Research Applications
Chamigrenal has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study sesquiterpenoid synthesis and reactions.
Biology: In biological research, this compound is studied for its anti-inflammatory and platelet-activating factor antagonistic activities.
Medicine: this compound’s therapeutic potential is being explored in the treatment of inflammatory diseases and conditions related to platelet aggregation.
Industry: this compound is used in the development of anti-inflammatory agents and other therapeutic compounds.
Comparison with Similar Compounds
Chamigrenal is unique among sesquiterpenoids due to its specific anti-inflammatory and platelet-activating factor antagonistic activities. Similar compounds include:
Schisandrin: A lignan from Schisandra chinensis with antioxidant and anti-inflammatory properties.
Pregomisin: A compound with similar platelet-activating factor antagonistic activity.
This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPQLDLFYGVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941792 | |
Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19912-84-6 | |
Record name | Chamigrenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.